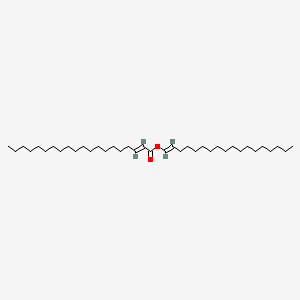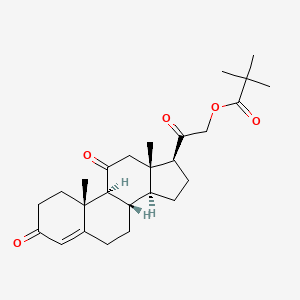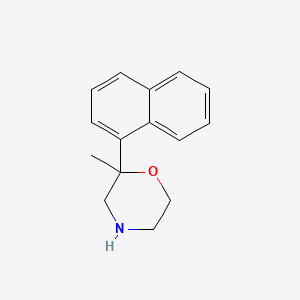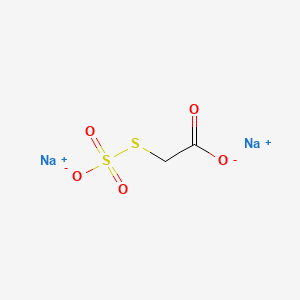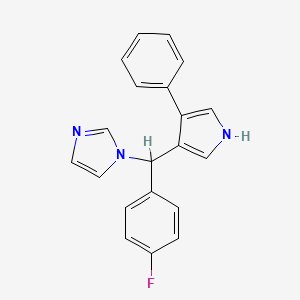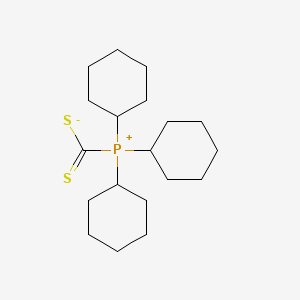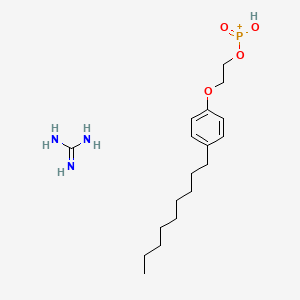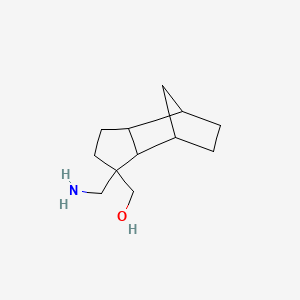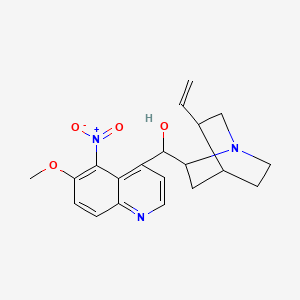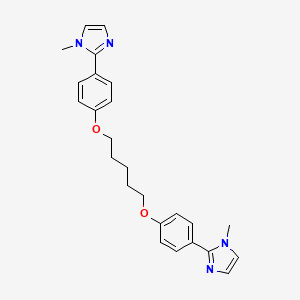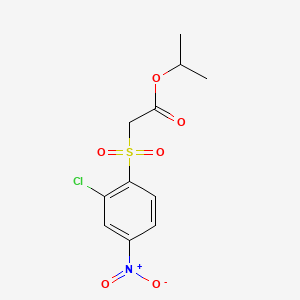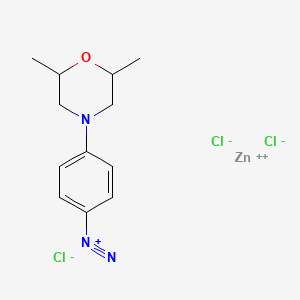
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is a complex organic compound with the molecular formula C12H16Cl3N3OZn. It is known for its unique structure, which includes a diazonium group attached to a benzene ring, further linked to a morpholine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate typically involves the diazotization of 4-(2,6-dimethylmorpholin-4-yl)aniline. This process requires the reaction of the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. The resulting diazonium compound is then treated with zinc chloride to yield the trichlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the addition of the desired nucleophile.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling component.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Various substituted benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: 4-(2,6-Dimethylmorpholin-4-yl)aniline.
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium chloride
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium tetrafluoroborate
- 4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium hexafluorophosphate
Uniqueness
4-(2,6-Dimethylmorpholin-4-yl)benzenediazonium trichlorozincate is unique due to its trichlorozincate counterion, which can influence its solubility, stability, and reactivity compared to other diazonium salts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
71501-23-0 |
|---|---|
Molecular Formula |
C12H16Cl3N3OZn |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
zinc;4-(2,6-dimethylmorpholin-4-yl)benzenediazonium;trichloride |
InChI |
InChI=1S/C12H16N3O.3ClH.Zn/c1-9-7-15(8-10(2)16-9)12-5-3-11(14-13)4-6-12;;;;/h3-6,9-10H,7-8H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
RQOVIHNEOPKPDB-UHFFFAOYSA-K |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


